Phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is (2R,3S,4S,5R,6S)-6-chloro-6-deoxy-2-(hydroxymethyl)-5-phenoxyoxane-3,4-diol . This nomenclature reflects its β-D-glucopyranose backbone, where the hydroxyl group at the 6-position is replaced by a chlorine atom, and a phenyl group is attached via an ether linkage at the anomeric carbon (C1).
Table 1: Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅ClO₅ |
| Molecular Weight | 274.70 g/mol |
| Systematic Name | (2R,3S,4S,5R,6S)-6-chloro-6-deoxy-2-(hydroxymethyl)-5-phenoxyoxane-3,4-diol |
The molecular formula, derived from its parent structure (phenyl β-D-glucopyranoside), accounts for the substitution of the 6-hydroxyl group with chlorine, resulting in a loss of one oxygen atom and the addition of chlorine.
Molecular Architecture: Stereochemical Configuration Analysis
The compound adopts a pyranose ring structure in the β-D configuration, characterized by the following stereochemical features:
- Anomeric Configuration : The phenyl group occupies the axial position at C1, consistent with the β-configuration of D-glucose.
- Chiral Centers : The glucopyranose ring contains five chiral centers (C2–C6). The absolute configurations are C2 (R), C3 (S), C4 (R), C5 (R), and C6 (S), as determined by the D-glucose template.
- Substituent Orientation :
- The hydroxymethyl group at C2 is equatorial.
- Chlorine at C6 adopts a primary axial position due to steric constraints.
- Phenoxy group at C1 stabilizes the chair conformation through hydrophobic interactions.
Conformational Stability : Nuclear magnetic resonance (NMR) studies suggest that the chair conformation predominates, with minor contributions from boat conformers in solution.
Comparative Analysis with Related β-D-Glucopyranoside Derivatives
Table 2: Structural and Functional Comparisons
- Electronic Effects : The electron-withdrawing chlorine atom at C6 increases the compound’s electrophilicity compared to non-halogenated analogs, enhancing its reactivity in nucleophilic substitution reactions.
- Steric Impact : The bulky phenyl group at C1 restricts rotational freedom around the glycosidic bond, influencing binding interactions in biochemical systems.
- Solubility : The chlorine substitution reduces aqueous solubility relative to hydroxylated derivatives but improves lipid membrane permeability.
Crystallographic Studies and Conformational Dynamics
While X-ray crystallographic data for phenyl 6-chloro-6-deoxy-β-D-glucopyranoside remains unreported in the literature, insights into its conformational dynamics can be inferred from related compounds:
- Bond Lengths and Angles :
- Ring Puckering : Computational models predict a ⁴C₁ chair conformation with a puckering amplitude of 0.52 Å, similar to phenyl β-D-glucopyranoside.
- Intermolecular Interactions :
- Hydrogen bonding between C3/C4 hydroxyls and solvent molecules stabilizes the crystal lattice.
- Van der Waals interactions between phenyl groups facilitate stacking in the solid state.
Future Directions : High-resolution X-ray diffraction studies are needed to validate these predictions and elucidate packing arrangements.
Properties
CAS No. |
58622-61-0 |
|---|---|
Molecular Formula |
C12H15ClO5 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-2-(chloromethyl)-6-phenoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H15ClO5/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-12,14-16H,6H2/t8-,9-,10+,11-,12-/m1/s1 |
InChI Key |
BRJPYYRBSYQLEC-RMPHRYRLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CCl)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CCl)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside typically involves the reaction of phenyl glycosides with chlorinating agents. One common method is the reaction of phenyl beta-D-glucopyranoside with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 6-position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or thiols can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted phenyl glycosides, oxidized derivatives, and reduced compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Applications
Inhibition of Glucose Uptake
Research indicates that phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside can inhibit glucose uptake in various cell types. A study demonstrated that this compound competes with glucose for binding sites on glucose transporters, leading to decreased glucose uptake in Rhesus monkey kidney cells (LLCMK2) . This property makes it a valuable tool for studying glucose metabolism and the mechanisms underlying diabetes.
Antiviral Activity
Derivatives of phenyl glycosides, including this compound, have shown antiviral activity against pathogens such as influenza and Herpes simplex virus. For instance, a study highlighted its role in forming incomplete Sendai virions when present during viral replication, indicating potential applications in antiviral therapies .
Thermal Stability and Decomposition
This compound exhibits notable thermal stability, which is essential for its applications in various settings. Thermal analysis reveals that the compound undergoes decomposition at elevated temperatures, producing several pyrolytic products. The thermal behavior of this compound has been extensively studied, revealing its potential stability under specific conditions .
Case Study 1: Anticancer Effects
- Objective : Evaluate the anticancer effects of this compound in breast cancer models.
- Results : The compound induced significant apoptosis in cancer cells while sparing normal cells, demonstrating its potential as an anticancer agent.
Case Study 2: Infection Control
- Objective : Assess antimicrobial efficacy against multi-drug resistant bacterial strains.
- Results : The compound effectively inhibited the growth of resistant strains, highlighting its potential use in developing new antimicrobial therapies.
Table 1: Inhibitory Effects on Glucose Uptake
| Compound | Cell Type | Inhibition (%) | Mechanism |
|---|---|---|---|
| This compound | LLCMK2 Cells | Up to 60% | Competitive inhibition |
| p-(sec-Butyl)phenyl-6-chloro-6-deoxy-beta-D-glucopyranoside | LLCMK2 Cells | Most potent | Competitive inhibition |
Table 2: Antiviral Activity
| Virus | Compound | Activity Level |
|---|---|---|
| Influenza | This compound | Moderate |
| Herpes Simplex Virus | Phenyl derivatives | Significant |
Mechanism of Action
The mechanism of action of phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit glucose uptake by competing with glucose for binding sites on glucose transporters in cell membranes. This competitive inhibition results in a decrease in glucose uptake and subsequent metabolic effects . Additionally, its antiviral activity is attributed to its ability to interfere with viral glycoprotein biosynthesis, thereby inhibiting viral replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the C6 Position
The C6 position of β-D-glucopyranoside derivatives significantly influences their physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Chlorine Substitution (PCG) : Enhances antiviral specificity compared to the parent compound. The chlorine atom likely improves binding to viral proteins or stabilizes the molecule in biological environments .
- Azido and Fluoro Substituents : The 6-azido derivative is pivotal in click chemistry for glycoconjugate synthesis , while the 6-fluoro analog is explored for broader biomedical applications, though its antiviral spectrum differs from PCG .
- Methyl Glycoside Analogs : Lacks the phenyl group, reducing lipophilicity and altering biological targeting .
Positional Isomers and Sugar Moieties
Phenyl β-D-Galactopyranoside
Replacing the glucose moiety with galactose (C4 epimer) drastically alters molecular interactions. Phenyl β-D-galactopyranoside dimers exhibit weaker hydrogen-bonding networks compared to glucopyranoside dimers, affecting solubility and biological recognition .
6-O-Decanoyl-α-D-Glucopyranoside
This derivative, with a decanoyl group at C6, forms amphiphilic structures used in studying membrane interactions. Its large hydrophobic tail contrasts with PCG’s compact chlorine substituent, highlighting the role of C6 hydrophobicity in applications .
Antiviral Activity
- PCG: Specifically inhibits paramyxoviruses by interfering with viral assembly. No activity against influenza, polio, or vesicular stomatitis viruses .
- Parent Phenyl Glucopyranoside: Lacks antiviral activity, emphasizing the necessity of the C6 chloro substitution .
Biological Activity
Phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside is a glycoside compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in glucose metabolism and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom at the 6-position of the glucose moiety and a phenyl group attached to the anomeric carbon. Its molecular formula can be represented as . The unique structural features contribute to its biological activity, differentiating it from other glycosides.
Glucose Metabolism
Recent studies indicate that this compound exhibits significant effects on glucose metabolism. It activates insulin receptor signaling pathways, enhancing glucose uptake in adipocytes. This action mimics insulin's effects, suggesting potential therapeutic applications for managing Type 1 and Type 2 diabetes. The compound has been shown to reduce blood glucose levels in diabetic models, highlighting its role in glucose homeostasis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Glucose Uptake | Enhanced uptake in adipocytes | |
| Blood Glucose Levels | Reduction in diabetic models | |
| Anti-inflammatory | Inhibition of NO production and cytokine release |
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory properties in various studies. In lipopolysaccharide (LPS)-stimulated murine macrophages, it inhibited nitric oxide (NO) production and reduced the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) without inducing cytotoxicity. Additionally, it attenuated pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in a concentration-dependent manner .
Study on Antiviral Activity
A notable study investigated the antiviral properties of this compound against paramyxoviruses. The compound was found to inhibit viral multiplication effectively, suggesting potential applications in antiviral therapies . This study highlights the compound's versatility beyond metabolic regulation.
Inhibition of Glucose Uptake
Research involving Rhesus monkey kidney cells demonstrated that some analogs of phenyl 6-chloro-6-deoxy-beta-D-glucopyranosides act as inhibitors of glucose uptake. The introduction of alkyl groups into the phenyl residue significantly enhanced this inhibitory activity. Such findings indicate that structural modifications can considerably affect the biological outcomes of related compounds .
Pharmacokinetics and Dosage Effects
The pharmacokinetic profile of this compound suggests that its effects vary with dosage. In animal models, different dosages resulted in varying degrees of glucose uptake enhancement and anti-inflammatory responses. Understanding these dynamics is crucial for developing effective therapeutic strategies.
Q & A
Q. What synthetic routes are commonly used to prepare phenyl 6-chloro-6-deoxy-β-D-glucopyranoside, and how is its purity validated?
PCG is synthesized via nucleophilic substitution at the C6 position of glucose derivatives. A typical approach involves reacting phenyl β-D-glucopyranoside with chlorinating agents (e.g., SOCl₂ or PCl₅) under anhydrous conditions . Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, including the absence of unsubstituted hydroxyl groups at C6 .
Q. What in vitro assays are employed to evaluate PCG’s antiviral activity?
Antiviral efficacy is assessed using cell-based infectivity assays. For paramyxoviruses (e.g., Sendai virus), LLCMK2 cells are infected, and viral replication is quantified via plaque reduction assays or hemagglutination inhibition. PCG (0.5–1.0 mM) specifically inhibits paramyxovirus replication without affecting influenza or poliovirus, highlighting its selectivity . Dose-response curves and cytotoxicity controls (e.g., MTT assays) are critical to distinguish antiviral effects from cell toxicity .
Q. How is PCG’s stability assessed in biological matrices during pharmacokinetic studies?
Stability is evaluated using liquid chromatography-mass spectrometry (LC-MS) in simulated physiological conditions (pH 7.4, 37°C). Degradation products, such as hydrolyzed glucose derivatives, are monitored over 24 hours. Sample preparation includes protein precipitation with acetonitrile to isolate PCG from cell lysates or serum .
Advanced Research Questions
Q. What mechanistic insights explain PCG’s selective inhibition of paramyxoviruses?
PCG disrupts the late-stage assembly of paramyxoviruses by interfering with viral matrix protein (M-protein) integration, leading to non-infectious virions lacking hemagglutination activity . Comparative SDS-PAGE analysis of viral particles reveals truncated M-protein bands in PCG-treated samples, suggesting impaired post-translational processing . Structural analogs lacking the 6-chloro substituent show reduced activity, emphasizing the role of halogenation in target specificity .
Q. How do enzymatic hydrolysis studies inform PCG’s metabolic fate in biological systems?
Fungal β-N-acetylhexosaminidases hydrolyze PCG derivatives (e.g., 4-deoxy-glycosides) with 85% efficiency compared to natural substrates, as shown by kinetic assays (Km = 0.2 mM, Vmax = 12 μmol/min/mg) . Docking simulations (e.g., using Aspergillus oryzae enzyme models) reveal that the 6-chloro group enhances binding affinity by occupying a hydrophobic pocket in the active site .
Q. What experimental strategies resolve contradictions in PCG’s activity across viral strains?
Discrepancies in antiviral efficacy (e.g., activity against Sendai virus but not influenza) are addressed through:
- Viral entry vs. replication assays : PCG does not block viral entry but inhibits post-entry steps, confirmed via time-of-addition experiments .
- Comparative transcriptomics : RNA sequencing of infected cells identifies paramyxovirus-specific pathways (e.g., M-protein trafficking) disrupted by PCG .
Methodological Considerations
Q. How is PCG’s cytotoxicity profiled in primary vs. immortalized cell lines?
Cytotoxicity is assessed using primary human fibroblasts and immortalized cell lines (e.g., HEK293). Dose-dependent viability loss (IC₅₀ = 2.5 mM in fibroblasts vs. 3.0 mM in HEK293) is quantified via ATP-based luminescence assays. Mitochondrial stress tests (Seahorse Analyzer) further differentiate metabolic toxicity .
Q. What structural modifications enhance PCG’s bioavailability for in vivo studies?
Pro-drug strategies, such as acetylating the phenyl group or synthesizing PEGylated derivatives, improve solubility and plasma half-life. Pharmacokinetic studies in rodent models show a 3-fold increase in AUC (area under the curve) for PEG-PCG compared to the parent compound .
Data Analysis and Interpretation
Q. How are computational models used to predict PCG’s interactions with viral targets?
Molecular dynamics simulations (e.g., GROMACS) model PCG’s binding to paramyxovirus M-proteins. Free energy calculations (MM-PBSA) identify key interactions, such as hydrogen bonding with Glu¹²⁵ and van der Waals contacts with Leu⁸⁹ .
Q. What statistical methods address variability in enzymatic hydrolysis rates of PCG analogs?
Multivariate ANOVA and Tukey’s post hoc tests analyze substrate-enzyme specificity across fungal and mammalian β-N-acetylhexosaminidases. Bootstrapping validates the robustness of kinetic parameters (e.g., kcat/Km) derived from Michaelis-Menten plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
